molecular formula C7H12O B2985611 3-Methylhex-5-yn-3-ol CAS No. 19135-01-4

3-Methylhex-5-yn-3-ol

Cat. No.: B2985611
CAS No.: 19135-01-4
M. Wt: 112.172
InChI Key: DQZBGZSZYNWHEP-UHFFFAOYSA-N
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Description

3-Methylhex-5-yn-3-ol is a tertiary alcohol featuring a six-carbon chain with a methyl group and hydroxyl group both located at the third carbon, along with a terminal alkyne group at the fifth position. The compound’s structure suggests moderate polarity due to the hydroxyl group and high reactivity at the alkyne site, making it a candidate for applications in organic synthesis, pharmaceuticals, or polymer chemistry.

Properties

IUPAC Name

3-methylhex-5-yn-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-4-6-7(3,8)5-2/h1,8H,5-6H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZBGZSZYNWHEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CC#C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylhex-5-yn-3-ol can be synthesized through various methods. One common method involves the reaction of 3-methyl-1-butyne with formaldehyde in the presence of a base, followed by hydrolysis. The reaction conditions typically include a temperature range of 0-5°C to ensure the stability of the intermediate products.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum can be employed to facilitate the addition of formaldehyde to the alkyne group, followed by subsequent hydrolysis to yield the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Methylhex-5-yn-3-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The triple bond can be reduced to a double bond or single bond using hydrogenation.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group.

Major Products:

    Oxidation: 3-Methylhex-5-yn-3-one or 3-Methylhex-5-ynoic acid.

    Reduction: 3-Methylhex-5-en-3-ol or 3-Methylhexan-3-ol.

    Substitution: 3-Methylhex-5-yn-3-chloride or 3-Methylhex-5-yn-3-bromide.

Scientific Research Applications

3-Methylhex-5-yn-3-ol has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound’s unique structure makes it a valuable building block in the development of new drugs.

    Materials Science: It is used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: The compound can be used to study the effects of alkynes and alcohols on biological systems.

Mechanism of Action

The mechanism of action of 3-Methylhex-5-yn-3-ol involves its reactivity due to the presence of both an alcohol group and an alkyne group. The alcohol group can participate in hydrogen bonding and nucleophilic substitution reactions, while the alkyne group can undergo addition reactions. These properties make the compound versatile in various chemical processes.

Comparison with Similar Compounds

Impact of Substituent Size and Position

  • Ethyl vs.
  • Alkyne Position : 5-Methyl-1-hexyn-3-ol, with a primary alkyne and secondary alcohol, exhibits a higher boiling point (153.85°C) compared to tertiary analogs, likely due to stronger intermolecular hydrogen bonding .

Alkyne vs. Alkene Reactivity

  • Alkyne Reactivity: The terminal alkyne in this compound enables reactions like Sonogashira coupling or nucleophilic additions, contrasting with the alkene in 3-Methyl-5-hexen-3-ol, which undergoes electrophilic additions (e.g., halogenation) .
  • Stability : Alkynes are generally less stable than alkenes due to higher bond strain, necessitating inert storage conditions (e.g., nitrogen atmosphere) to prevent polymerization .

Physical Property Trends

  • Boiling Points : Tertiary alcohols (e.g., 3-Methyl-5-hexen-3-ol, 138–139°C) have lower boiling points than secondary or primary analogs (e.g., 5-Methyl-1-hexyn-3-ol, 153.85°C) due to reduced hydrogen bonding capacity .
  • Molecular Weight vs. Polarity: Despite similar molecular weights, this compound and 5-Methyl-1-hexyn-3-ol differ in polarity, affecting solubility in protic solvents like water or ethanol.

Biological Activity

3-Methylhex-5-yn-3-ol, a compound with the molecular formula C7H12O, has garnered attention in recent years for its diverse biological activities. This article explores the synthesis, properties, and biological effects of this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a terminal alkyne and a hydroxyl group, which contribute to its reactivity and biological potential. The compound is classified under alcohols and alkynes, with notable properties including:

PropertyValue
Molecular Weight112.17 g/mol
Boiling Point144 °C
Density0.83 g/cm³
Solubility in WaterPoor

Synthesis

The synthesis of this compound can be achieved through various methods, often involving the reaction of appropriate alkynes with alcohols or via functional group transformations. For instance, one common synthetic route involves the use of chiral hexynones as precursors, which can be converted into the desired alcohol through reduction processes .

Biological Activities

Research has highlighted several biological activities associated with this compound:

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. For example, it has shown effectiveness against various bacterial strains:

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa14

These findings suggest potential applications in developing antimicrobial agents.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity of this compound. In vitro studies have indicated that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are pivotal in inflammatory responses . The mechanism appears to involve modulation of NF-kB signaling pathways.

Neuroprotective Properties

Recent research has explored the neuroprotective effects of this compound in models of oxidative stress. In experiments using PC12 cells treated with corticosterone, the compound demonstrated protective effects by reducing apoptosis markers such as Bax and caspase-3 while increasing Bcl-2 levels .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various concentrations of this compound against Staphylococcus aureus. Results indicated a dose-dependent response, with higher concentrations yielding larger zones of inhibition.
  • Neuroprotection in Cell Models : In a controlled experiment, PC12 cells were pre-treated with varying concentrations of this compound before exposure to oxidative stress. The results showed significant reductions in cell death compared to untreated controls.

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